2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (tetrafluoro-4-cyanopyridine) reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group. Reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) with sulfur centred nucleophiles has been reported.

Brand Name: Vulcanchem
CAS No.: 16297-07-7
VCID: VC21231421
InChI: InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
SMILES: C(#N)C1=C(C(=NC(=C1F)F)F)F
Molecular Formula: C6F4N2
Molecular Weight: 176.07 g/mol

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

CAS No.: 16297-07-7

Cat. No.: VC21231421

Molecular Formula: C6F4N2

Molecular Weight: 176.07 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile - 16297-07-7

Specification

Description 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (tetrafluoro-4-cyanopyridine) reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group. Reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) with sulfur centred nucleophiles has been reported.

CAS No. 16297-07-7
Molecular Formula C6F4N2
Molecular Weight 176.07 g/mol
IUPAC Name 2,3,5,6-tetrafluoropyridine-4-carbonitrile
Standard InChI InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
Standard InChI Key JXISJBVJNUKKBK-UHFFFAOYSA-N
SMILES C(#N)C1=C(C(=NC(=C1F)F)F)F
Canonical SMILES C(#N)C1=C(C(=NC(=C1F)F)F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator